molecular formula C12H11F5O2 B8080443 6-(2,6-Difluorophenoxy)-1,1,1-trifluorohexan-2-one

6-(2,6-Difluorophenoxy)-1,1,1-trifluorohexan-2-one

Cat. No.: B8080443
M. Wt: 282.21 g/mol
InChI Key: KIJRPERJZMDXDX-UHFFFAOYSA-N
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Description

6-(2,6-Difluorophenoxy)-1,1,1-trifluorohexan-2-one is a chemical compound listed in the PubChem database It is known for its unique properties and potential applications in various fields of science and industry

Preparation Methods

    Traditional Methods: These may involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group transformations.

    Industrial Production: Large-scale production may utilize optimized reaction conditions to ensure high yield and purity. This often involves the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

6-(2,6-Difluorophenoxy)-1,1,1-trifluorohexan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-(2,6-Difluorophenoxy)-1,1,1-trifluorohexan-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: It may be used in biochemical assays to study enzyme activity or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 6-(2,6-Difluorophenoxy)-1,1,1-trifluorohexan-2-one involves its interaction with specific molecular targets and pathways. While detailed information is not available, general mechanisms may include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways.

    Interfering with Metabolic Pathways: The compound may affect metabolic processes by inhibiting or enhancing specific biochemical reactions.

Comparison with Similar Compounds

6-(2,6-Difluorophenoxy)-1,1,1-trifluorohexan-2-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups. The comparison may involve:

    Structural Similarity: Analyzing the chemical structure to identify common features and differences.

    Functional Properties: Comparing the reactivity, stability, and other chemical properties.

    Applications: Evaluating the specific uses and advantages of this compound over similar compounds.

Some similar compounds include those listed in the PubChem database with related structures and properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals. Further studies and detailed information about its synthesis, reactions, and applications will continue to enhance our understanding and utilization of this compound.

Properties

IUPAC Name

6-(2,6-difluorophenoxy)-1,1,1-trifluorohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F5O2/c13-8-4-3-5-9(14)11(8)19-7-2-1-6-10(18)12(15,16)17/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJRPERJZMDXDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)OCCCCC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)F)OCCCCC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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